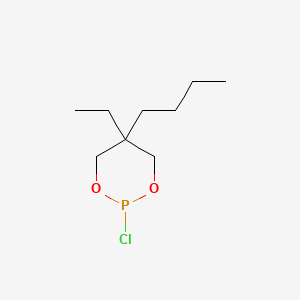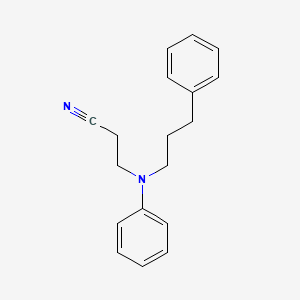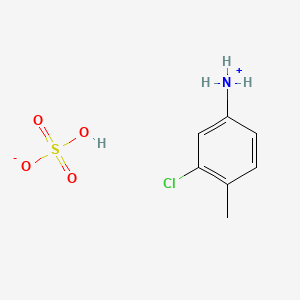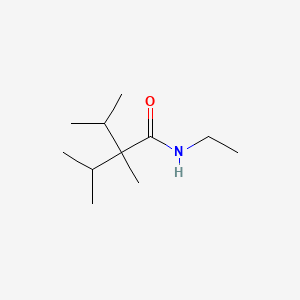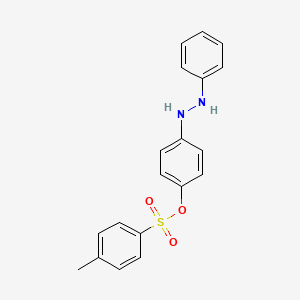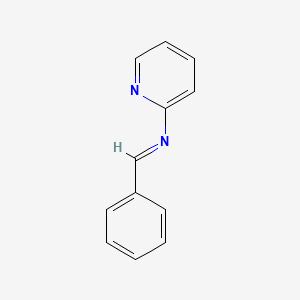![molecular formula C12H26O4 B12663928 1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol CAS No. 95873-43-1](/img/structure/B12663928.png)
1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol is an organic compound with the molecular formula C12H26O4. It is a member of the glycol ether family, which are solvents known for their ability to dissolve both hydrophilic and hydrophobic substances. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol typically involves the reaction of butoxyethanol with propylene oxide under controlled conditions. The reaction is catalyzed by a base such as potassium hydroxide. The process involves the following steps:
Reaction of Butoxyethanol with Propylene Oxide: This step forms an intermediate compound.
Addition of Another Molecule of Propylene Oxide: This step results in the formation of the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers or amines.
Aplicaciones Científicas De Investigación
1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Used in the formulation of cleaning agents, paints, and coatings due to its ability to dissolve both hydrophilic and hydrophobic substances.
Mecanismo De Acción
The mechanism of action of 1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and facilitating the transport of other molecules. In chemical reactions, it acts as a solvent, stabilizing reactive intermediates and facilitating the reaction process.
Comparación Con Compuestos Similares
Similar Compounds
2-Butoxyethanol: A glycol ether with similar solvent properties but a simpler structure.
Dipropylene Glycol Monomethyl Ether: Another glycol ether used as a solvent in various applications.
Uniqueness
1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol is unique due to its ability to dissolve a wide range of substances, making it highly versatile in industrial applications. Its structure allows for multiple points of interaction with other molecules, enhancing its effectiveness as a solvent and reagent.
Propiedades
Número CAS |
95873-43-1 |
|---|---|
Fórmula molecular |
C12H26O4 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
1-[2-(2-butoxyethoxy)propoxy]propan-2-ol |
InChI |
InChI=1S/C12H26O4/c1-4-5-6-14-7-8-16-12(3)10-15-9-11(2)13/h11-13H,4-10H2,1-3H3 |
Clave InChI |
ZENPKPOPTRKSMJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCOC(C)COCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




